molecular formula C12H12FNO2 B1326756 ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 866211-11-2

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B1326756
CAS No.: 866211-11-2
M. Wt: 221.23 g/mol
InChI Key: FELQWPGMTRNCFI-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring, making it a unique and valuable molecule for research and industrial applications .

Biochemical Analysis

Biochemical Properties

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting its transport and distribution within the body .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can bind to albumin, facilitating its transport in the bloodstream . Additionally, specific transporters in cell membranes can influence its uptake and distribution within different tissues . The localization and accumulation of this compound can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound can determine its specific effects on cellular processes and overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl 2-bromoacetate.

    Reaction Conditions: The key steps involve the formation of the indole ring and subsequent functionalization. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

Scientific Research Applications

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELQWPGMTRNCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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